1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C27H34N2O4. This compound is known for its unique structure, which includes a pyrrol-2-one core, substituted with various functional groups. It is used in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrrol-2-one core, followed by the introduction of the diethylaminoethyl, ethylphenyl, hydroxy, methoxy, and methylbenzoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles such as halides or alkoxides replace the diethylamino group.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but differs in the position of the methyl group on the benzoyl ring.
1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Another similar compound with a different substitution pattern on the benzoyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34N2O4 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-6-19-9-11-20(12-10-19)24-23(25(30)21-13-14-22(33-5)18(4)17-21)26(31)27(32)29(24)16-15-28(7-2)8-3/h9-14,17,24,30H,6-8,15-16H2,1-5H3/b25-23+ |
InChI Key |
AKMNZTXWKAHMGY-WJTDDFOZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(CC)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(CC)CC |
Origin of Product |
United States |
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